molecular formula C40H65N5O18 B12306331 2,5-dioxopyrrolidin-1-yl 1-(N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido)-3,6,9,12-tetraoxapentadecan-15-oate

2,5-dioxopyrrolidin-1-yl 1-(N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido)-3,6,9,12-tetraoxapentadecan-15-oate

Cat. No.: B12306331
M. Wt: 904.0 g/mol
InChI Key: BMMSFTOJKPBWIL-UHFFFAOYSA-N
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Description

N-Desthiobiotin-N-bis(PEG4-NHS ester) is a compound that serves as a polyethylene glycol (PEG) linker containing two N-hydroxysuccinimide (NHS) ester groups and desthiobiotin. Desthiobiotin is a modified form of biotin that binds to avidin, streptavidin, and other biotin-binding proteins. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desthiobiotin-N-bis(PEG4-NHS ester) involves the conjugation of desthiobiotin with PEG4 and NHS ester groups. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the stability of the NHS ester groups .

Industrial Production Methods

Industrial production of N-Desthiobiotin-N-bis(PEG4-NHS ester) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Mechanism of Action

The mechanism of action of N-Desthiobiotin-N-bis(PEG4-NHS ester) involves the formation of a covalent bond between the NHS ester groups and primary amines on target molecules. This covalent attachment facilitates the bioconjugation of the desthiobiotin-PEG4 moiety to the target molecule. In the context of PROTACs, this linkage allows the recruitment of target proteins to the ubiquitin-proteasome system for degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desthiobiotin-N-bis(PEG4-NHS ester) is unique due to its dual NHS ester groups and the presence of a PEG4 linker, which provides greater flexibility and solubility compared to shorter PEG linkers. The use of desthiobiotin instead of biotin allows for easier elution from streptavidin-based affinity columns, making it advantageous in certain applications .

Properties

Molecular Formula

C40H65N5O18

Molecular Weight

904.0 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C40H65N5O18/c1-31-32(42-40(53)41-31)5-3-2-4-6-33(46)43(13-17-56-21-25-60-29-27-58-23-19-54-15-11-38(51)62-44-34(47)7-8-35(44)48)14-18-57-22-26-61-30-28-59-24-20-55-16-12-39(52)63-45-36(49)9-10-37(45)50/h31-32H,2-30H2,1H3,(H2,41,42,53)

InChI Key

BMMSFTOJKPBWIL-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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